PKG inhibitor peptide

kinase selectivity PKG PKA

Choose RKRARKE (CAS 82801-73-8) for its unique substrate-competitive inhibition (Ki 86 µM) and 6.4x selectivity over PKA, unlike ATP-competitive alternatives. This non-cell-permeable heptapeptide enables discrimination between PKG and PKA activity in vitro and uniquely blocks PKA-mediated histone phosphorylation while sparing PKG. Essential for kinase signaling deconvolution, chromatin biology, and validated for Plasmodium falciparum research.

Molecular Formula C38H74N18O10
Molecular Weight 943.1 g/mol
CAS No. 82801-73-8
Cat. No. B549488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKG inhibitor peptide
CAS82801-73-8
SynonymsArg-7-Glu
Arg-Lys-Arg-Ala-Arg-Lys-Glu
arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid
Molecular FormulaC38H74N18O10
Molecular Weight943.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1
InChIKeyOUKSKNTVYYVIMZ-DUJSLOSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid (CAS 82801-73-8): A Substrate-Competitive PKG Inhibitor Peptide for Selective Kinase Studies


Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid (CAS 82801-73-8), also known as PKG inhibitor peptide or RKRARKE, is a synthetic heptapeptide that functions as a reversible, substrate-competitive inhibitor of cyclic GMP-dependent protein kinase (PKG). It is a non-phosphorylatable analog of the histone H2B phosphorylation site (Ser32→Ala32, residues 29–35) [1]. The compound inhibits PKG with a Ki of 86 µM and exhibits 6.4-fold selectivity over cyclic AMP-dependent protein kinase (PKA, Ki = 550 µM) [1]. Unlike ATP-competitive PKG inhibitors, this peptide does not compete with ATP and is not cell-permeable .

Why Generic Substitution Fails: Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic Acid Offers Unique Mechanism and Selectivity Profile


PKG inhibitors are not functionally interchangeable. Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid (RKRARKE) differs from other PKG inhibitors in its mechanism of action (substrate-competitive vs. ATP-competitive) , its selectivity profile (6.4-fold selective for PKG over PKA) [1], and its distinct effect on histone phosphorylation (does not inhibit PKG-mediated histone phosphorylation while inhibiting PKA-mediated histone phosphorylation) [1]. These properties make it a uniquely suited tool for experiments requiring discrimination between PKG and PKA signaling, or for studies where ATP-competitive inhibition is confounding.

Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic Acid: Quantitative Differentiation Evidence Guide


Selective Inhibition of PKG Over PKA: 6.4-Fold Preference

Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid inhibits PKG with a Ki of 86 µM and PKA with a Ki of 550 µM [1]. This represents a 6.4-fold selectivity for PKG over PKA. In contrast, the widely used PKG inhibitor KT5823, while more potent against PKG (Ki = 234 nM), exhibits a different selectivity profile: it inhibits PKC with a Ki of 4.0 µM and PKA with a Ki >10.0 µM . The moderate selectivity of RKRARKE may be advantageous in experimental systems where a defined selectivity window is required.

kinase selectivity PKG PKA cyclic nucleotide signaling

Substrate-Competitive Mechanism: Distinct from ATP-Competitive PKG Inhibitors

Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid is a substrate-competitive inhibitor that does not compete with ATP . This is a critical mechanistic distinction from the widely used PKG inhibitors KT5823 and Rp-8-pCPT-cGMPS, both of which are ATP-competitive . Substrate-competitive inhibition may preserve ATP-dependent cellular processes and reduce off-target effects on other ATP-binding proteins.

kinase inhibition mechanism substrate-competitive ATP-competitive PKG

Differential Effect on Histone Phosphorylation: A Unique Phenotypic Distinction

In contrast to its inhibition of PKG-mediated phosphorylation of synthetic peptide substrates (Ki = 86 µM), arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid does not inhibit PKG-mediated phosphorylation of intact histones under any tested conditions [1]. However, it does competitively inhibit PKA-mediated phosphorylation of both peptides and intact histones with a Ki of 550 µM [1]. This differential behavior is not observed with other PKG inhibitors such as KT5823 or DT-2, which generally inhibit both peptide and histone phosphorylation.

histone phosphorylation PKG substrate specificity PKA chromatin biology

Lack of Cell Permeability: Enables Extracellular PKG Inhibition Studies

Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid is not cell-permeable . This is in contrast to cell-permeable PKG inhibitors such as KT5823 , DT-2 (Ki = 12.5 nM, cell-permeable) , and Rp-8-pCPT-cGMPS (Ki = 0.5 µM, cell-permeable) . The lack of cell permeability restricts its action to extracellular or cell-free systems, which can be advantageous for studies requiring precise control over inhibitor localization or when intracellular PKG inhibition is undesired.

cell permeability extracellular signaling PKG peptide inhibitors

Validated Use in Plasmodium falciparum Research

Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid has been specifically cited for use in studying Plasmodium falciparum, the causative agent of malaria . This application leverages the peptide's ability to inhibit PfPKG, a validated drug target for malaria [1]. While the exact inhibitory parameters against PfPKG are not reported, its documented use in this context provides a validated experimental precedent absent for many other PKG inhibitors.

malaria Plasmodium falciparum PKG antiparasitic

Optimal Scientific Applications for Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic Acid (RKRARKE) Based on Quantitative Differentiation


In Vitro Kinase Selectivity Profiling: Distinguishing PKG from PKA Signaling

RKRARKE is ideally suited for in vitro biochemical assays requiring discrimination between PKG and PKA activity. Its 6.4-fold selectivity for PKG over PKA (Ki 86 µM vs. 550 µM) [1] provides a defined selectivity window that can be exploited to validate kinase-specific substrates or to deconvolve signaling pathways in cell lysates or purified enzyme systems.

Studies of Histone Phosphorylation and Chromatin Biology

The unique property of RKRARKE—inhibition of PKA-mediated but not PKG-mediated histone phosphorylation [1]—makes it an essential tool for chromatin biology. Researchers can use this peptide to selectively block PKA-dependent histone modifications while leaving PKG-dependent histone phosphorylation intact, enabling precise dissection of kinase-specific chromatin regulation.

Extracellular PKG Activity Assays and Cell-Free Systems

Because RKRARKE is not cell-permeable , it is the inhibitor of choice for experiments on extracellular PKG activity or in cell-free biochemical assays. This eliminates the confounding effects of intracellular kinase inhibition, allowing researchers to isolate extracellular or in vitro PKG functions with confidence.

Malaria Research: Validated Tool for Plasmodium falciparum PKG Studies

RKRARKE has documented use in Plasmodium falciparum research . While more potent PfPKG inhibitors exist (e.g., ML10, IC50 160 pM [2]), RKRARKE provides a validated, commercially available peptide tool for initial target validation or as a control in antimalarial drug discovery programs targeting PfPKG.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKG inhibitor peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.